2,4-dimethyl-3-(N-methylmethylsulfonamido)-N-(3-morpholino-3-oxopropyl)benzenesulfonamide
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Overview
Description
2,4-dimethyl-3-(N-methylmethylsulfonamido)-N-(3-morpholino-3-oxopropyl)benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides These compounds are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dimethyl-3-(N-methylmethylsulfonamido)-N-(3-morpholino-3-oxopropyl)benzenesulfonamide typically involves multiple steps:
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Formation of the Benzenesulfonamide Core: : The initial step involves the sulfonation of a benzene derivative to introduce the sulfonamide group. This can be achieved by reacting benzene with sulfuric acid and then treating the resulting sulfonic acid with ammonia or an amine.
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Introduction of the Dimethyl Groups: : The 2,4-dimethyl groups can be introduced via Friedel-Crafts alkylation, using methyl chloride and a Lewis acid catalyst such as aluminum chloride.
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Attachment of the N-methylmethylsulfonamido Group: : This step involves the reaction of the intermediate with methylamine and a sulfonyl chloride derivative to form the N-methylmethylsulfonamido group.
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Incorporation of the Morpholino Group: : The final step includes the reaction of the intermediate with morpholine and an appropriate coupling reagent to introduce the morpholino group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Electrophilic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Conversion to primary or secondary amines.
Substitution: Introduction of various functional groups onto the aromatic ring.
Scientific Research Applications
2,4-dimethyl-3-(N-methylmethylsulfonamido)-N-(3-morpholino-3-oxopropyl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Investigated for its antibacterial properties and potential use in drug development.
Industry: Utilized in the development of new materials or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. The morpholino group may enhance the compound’s solubility and facilitate its interaction with biological membranes.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A simpler sulfonamide with antibacterial properties.
N-(3-morpholino-3-oxopropyl)benzenesulfonamide: Lacks the dimethyl and N-methylmethylsulfonamido groups.
2,4-dimethylbenzenesulfonamide: Lacks the morpholino and N-methylmethylsulfonamido groups.
Uniqueness
2,4-dimethyl-3-(N-methylmethylsulfonamido)-N-(3-morpholino-3-oxopropyl)benzenesulfonamide is unique due to its combination of functional groups, which confer specific chemical properties and potential applications that are not present in simpler sulfonamides. The presence of the morpholino group, in particular, may enhance its biological activity and solubility, making it a valuable compound for research and development.
Properties
IUPAC Name |
2,4-dimethyl-3-[methyl(methylsulfonyl)amino]-N-(3-morpholin-4-yl-3-oxopropyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O6S2/c1-13-5-6-15(14(2)17(13)19(3)27(4,22)23)28(24,25)18-8-7-16(21)20-9-11-26-12-10-20/h5-6,18H,7-12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGTRKRAZTUSCQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)S(=O)(=O)NCCC(=O)N2CCOCC2)C)N(C)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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